molecular formula C22H27N3O4 B2545881 1-(3,5-Dimethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea CAS No. 1203002-68-9

1-(3,5-Dimethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea

Cat. No. B2545881
M. Wt: 397.475
InChI Key: LWOCTWIOEMBPEA-UHFFFAOYSA-N
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Description

The compound 1-(3,5-Dimethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea is a derivative of tetrahydroisoquinoline with a urea functional group. It is related to a class of compounds that have been identified as selective antagonists of the TRPM8 channel receptor. These compounds have been studied for their potential use as antiprostate cancer agents due to their ability to inhibit the growth of LNCaP prostate cancer cells selectively. The activity against prostate cancer is believed to be linked to the inhibition of the TRPM8 receptor, which reduces proliferation in tumor cells but not in non-tumor prostate cells .

Synthesis Analysis

The synthesis of related tetrahydroisoquinoline-derived ureas involves a three-component reaction. This reaction includes 2-alkynylbenzaldoxime, carbodiimide, and an electrophile such as bromine or iodine monochloride, leading to the formation of 1-(4-haloisoquinolin-1-yl)ureas. These intermediates can then undergo a palladium-catalyzed Suzuki-Miyaura coupling reaction to produce diverse 1-(isoquinolin-1-yl)ureas . Although the specific synthesis of 1-(3,5-Dimethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea is not detailed, it is likely to follow a similar synthetic pathway with appropriate substitutions to introduce the dimethoxyphenyl and isobutyryl groups.

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline-derived ureas is critical for their activity as TRPM8 antagonists. Structure-activity relationship studies have shown that the urea function and the tetrahydroisoquinoline system are essential for the activity. Compounds with two tetrahydroisoquinoline rings are more active than those with a single ring. Additionally, the presence of aryl substituents at the isoquinoline C-1 position and electron-withdrawing substituents enhances the activity of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of tetrahydroisoquinoline-derived ureas are significant for generating the desired selectivity and potency. The three-component reaction used to synthesize the haloisoquinolinyl ureas is a key step that allows for the introduction of various substituents. The subsequent Suzuki-Miyaura coupling reaction provides a method for further diversification of the urea derivatives . These reactions are crucial for tailoring the compounds to achieve the desired biological activity against the TRPM8 receptor and prostate cancer cells.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-(3,5-Dimethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea are not provided in the papers, the properties of related compounds suggest that they are likely to be solid at room temperature and may require specific conditions for stability and storage. The solubility, melting point, and other physicochemical properties would be determined by the specific functional groups and overall molecular structure. The potency of the most active compound in this class, a 4-F derivative, has been reported with an IC50 in the 10(-8) M range, indicating a high level of biological activity .

Scientific Research Applications

Synthesis and Chemical Properties

  • β-Ureido acids and dihydrouracils studies highlight the synthesis and NMR spectra analysis of various urea and dihydrouracil derivatives, focusing on their conformational analysis and the effects of different substituents on their structural orientation. This research provides insights into the chemical behavior and potential applications of urea derivatives in synthetic chemistry (Katritzky et al., 1969).

  • Fluorescently Labelled Phosphoramidites research involves the synthesis of fluorescent compounds attached to nucleosides, demonstrating applications in labeling oligonucleotides for biological studies. This study highlights the potential use of urea derivatives in bioconjugation and fluorescence-based applications (Singh & Singh, 2006).

  • Synthesis of Tetrahydropyrimidoquinoline Derivatives explores the reactivity of certain compounds towards various reagents, including urea, showcasing the versatility of urea derivatives in synthesizing complex organic molecules with potential pharmacological activities (Elkholy & Morsy, 2006).

Pharmacological Applications

  • TRPM8 Channel Receptor Antagonists study identifies tetrahydroisoquinoline derivatives with urea functions as selective antagonists of the TRPM8 channel receptor, offering insights into the development of new therapeutic agents for prostate cancer. This research underscores the potential medical applications of urea derivatives in cancer treatment (De Petrocellis et al., 2016).

  • Inhibition of P-Glycoprotein focuses on the metabolism of HM-30181, a P-glycoprotein inhibitor, in rats, highlighting the potential of urea derivatives in overcoming drug resistance by modulating drug transport mechanisms (Paek et al., 2006).

Material Science and Anion Complexation

  • Macrocyclic Bis(ureas) as Ligands describes the synthesis of macrocyclic bis(ureas) for anion complexation, demonstrating the utility of urea derivatives in the design of new materials for selective ion binding and sensor applications (Kretschmer et al., 2014).

Safety And Hazards

This involves studying the potential risks associated with the compound. It includes toxicity levels, environmental impact, handling precautions, and first aid measures.


Future Directions

This would involve a discussion of potential future research directions, applications, or improvements related to the compound.


Please consult with a chemistry professional or academic researcher for more specific and detailed information. They may have access to more specialized databases or unpublished research that could provide the information you’re looking for.


properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-14(2)21(26)25-9-5-6-15-7-8-16(12-20(15)25)23-22(27)24-17-10-18(28-3)13-19(11-17)29-4/h7-8,10-14H,5-6,9H2,1-4H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWOCTWIOEMBPEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dimethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea

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